Humantenmine

Description

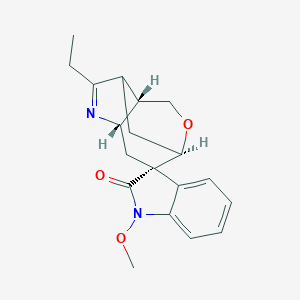

Structure

3D Structure

Properties

CAS No. |

82354-38-9 |

|---|---|

Molecular Formula |

C19H22N2O3 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(1R,2S,4S,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |

InChI |

InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11?,12-,15-,17+,19-/m0/s1 |

InChI Key |

BIGABVPVCRHEES-BTOOUBFQSA-N |

Isomeric SMILES |

CCC1=N[C@H]2C[C@@]3([C@H]4CC1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC |

Canonical SMILES |

CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC |

Appearance |

Powder |

Synonyms |

humantenmine |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Neurotoxic Cascade of Humantenmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenmine, a principal indole alkaloid isolated from the toxic plant Gelsemium elegans, has garnered scientific interest due to its potent neurotoxicity and potential therapeutic applications in pain and rheumatic arthritis. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action. Emerging evidence strongly suggests that this compound's toxicity is primarily mediated through an excitotoxic cascade involving the N-methyl-D-aspartate (NMDA) receptor and subsequent downstream signaling pathways, leading to mitochondrial dysfunction and neuronal cell death. This document synthesizes findings from computational and experimental studies, presents available data in a structured format, and visualizes the proposed molecular interactions and pathways to facilitate further research and drug development efforts.

Core Mechanism of Action: Excitotoxicity via NMDA Receptor Modulation

The leading hypothesis for this compound's mechanism of action centers on its interaction with the NMDA receptor, a critical component in excitatory synaptic transmission. Overactivation of NMDA receptors leads to excessive calcium influx, initiating a cascade of neurotoxic events collectively known as excitotoxicity.

A pivotal study combining network pharmacology with experimental validation has provided significant insights into this mechanism. Molecular docking simulations predicted a high binding affinity of this compound for the GluN2A and GluN2B (also known as NMDAR2A and NMDAR2B) subunits of the NMDA receptor[1]. This computational finding is supported by in vivo evidence where the administration of NMDA, a specific agonist of the NMDA receptor, significantly increased the survival rate of mice poisoned with humantenirine (a synonym for this compound), suggesting a competitive or modulatory interaction at the receptor level[1].

While direct experimental binding assays with radiolabeled this compound have not been reported, the rescue effect of NMDA provides strong pharmacological evidence for the involvement of the NMDA receptor in its toxic effects.

Downstream Signaling: The MAPK Pathway and Mitochondrial Dysfunction

The excitotoxic cascade initiated by this compound's interaction with the NMDA receptor propagates through intracellular signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a key player.

Experimental evidence has demonstrated that humantenirine upregulates the phosphorylation level of MAPK3/1 (also known as ERK1/2) in the hippocampus of poisoned mice[1]. The MAPK signaling pathway is a crucial regulator of cellular processes, and its aberrant activation following excitotoxic insults can lead to apoptosis. Molecular docking studies further support the involvement of this pathway by predicting a high binding affinity of this compound for key protein kinases including MAPK1, MAPK3, and SRC[1].

The culmination of this excitotoxic signaling cascade is mitochondrial dysfunction. Studies have shown that humantenirine administration leads to a decrease in mitochondrial membrane potential and a reduction in ATP content in hippocampal tissue[1]. This mitochondrial impairment is a hallmark of excitotoxicity and a critical step towards neuronal cell death.

The proposed signaling pathway is visualized in the diagram below:

References

The Discovery and Isolation of Humantenmine from Gelsemium elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of humantenmine, a significant monoterpenoid indole alkaloid from Gelsemium elegans. This document details the experimental protocols, summarizes key quantitative data, and visualizes the intricate workflows and biological pathways associated with this potent natural product.

Introduction

Gelsemium elegans, a plant known for its toxic properties and use in traditional medicine, is a rich source of diverse indole alkaloids.[1][2] Among these, this compound and its analogues have garnered significant interest due to their complex chemical structures and potential pharmacological activities.[1][3][4] This guide serves as a comprehensive resource for researchers engaged in the study of these compounds, from initial extraction to biological pathway analysis.

Extraction of Total Alkaloids from Gelsemium elegans

The initial step in isolating this compound involves the extraction of total alkaloids from the plant material. A common method is reflux extraction with ethanol, followed by acid-base partitioning to separate the alkaloidal fraction.

Experimental Protocol: Ethanol Reflux and Acid-Base Extraction

-

Extraction: The dried and powdered plant material (e.g., leaves and vine stems) of Gelsemium elegans (0.5 kg) is subjected to reflux extraction with 95% ethanol (2500 ml) for 3 hours. This process is repeated three times to ensure exhaustive extraction.[5]

-

Solvent Evaporation: The ethanol extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator.[5]

-

Acid Dissolution: The resulting residue is dissolved in 300 ml of a 2% hydrochloric acid solution.[5]

-

Defatting: The acidic solution is then extracted three times with 100 ml of ethyl ether to remove non-alkaloidal, lipophilic compounds.[5]

-

Basification and Extraction: The pH of the aqueous layer is adjusted to 11 with a 5 M sodium hydroxide solution. The total alkaloids are then extracted three times with 100 ml of chloroform.[5]

-

Final Product: The chloroform extracts are combined and evaporated to dryness under vacuum to yield the crude total alkaloid extract.[5]

Diagram of the Extraction Workflow

Caption: Workflow for the extraction of total alkaloids from Gelsemium elegans.

Isolation and Purification of this compound

The separation of individual alkaloids from the crude extract is a critical and challenging step. Techniques such as counter-current chromatography and high-performance liquid chromatography (HPLC) are pivotal in obtaining pure this compound.

pH-Zone-Refining Counter-Current Chromatography (CCC)

This technique separates compounds based on their differential partitioning between two immiscible liquid phases and their pKa values.

-

Two-Phase Solvent System: A solvent system of methyl tert-butyl ether (MtBE)/acetonitrile/water (3:1.5:4, v/v) is prepared and equilibrated.[5][6]

-

Stationary and Mobile Phases: The upper organic phase is modified with 20 mM triethylamine to act as the retainer (stationary phase). The lower aqueous phase is acidified with 10 mM hydrochloric acid to serve as the eluter (mobile phase).[5][6]

-

Sample Preparation: 1.5 g of the crude alkaloid extract is dissolved in a mixture of 5 ml of the upper phase and 5 ml of the lower phase. The pH of the sample solution is adjusted to 6.0 with HCl.[5]

-

Chromatographic Separation: The sample is injected into the CCC column, which is pre-filled with the stationary phase. The mobile phase is then pumped through the column, and fractions are collected.[5]

-

Analysis: The collected fractions are analyzed by HPLC to identify and pool those containing the target alkaloids.[5]

High-Speed Counter-Current Chromatography (HSCCC) followed by Preparative HPLC

An alternative and efficient method involves the combination of HSCCC and preparative HPLC.

-

HSCCC Separation: A two-phase solvent system of 1% triethylamine aqueous solution/n-hexane/ethyl acetate/ethanol (4:2:3:2, v/v/v/v) is used to perform an initial separation of the crude extract (350 mg) by HSCCC.[7]

-

Preparative HPLC: The fractions obtained from HSCCC containing mixtures of alkaloids are further purified by preparative HPLC to yield pure compounds, including this compound analogues like 11-hydroxyhumanmantenine.[7]

Table 1: Yields and Purity of Alkaloids from Gelsemium elegans

| Compound | Isolation Method | Starting Material (g) | Yield (mg) | Purity (%) | Reference |

| Gelsemine | pH-Zone-Refining CCC | 1.5 | 312 | 94.8 | [6] |

| Koumine | pH-Zone-Refining CCC | 1.5 | 420 | 95.9 | [6] |

| Gelsevirine | pH-Zone-Refining CCC | 1.5 | 195 | 96.7 | [6] |

| 14-Hydroxygelsenicine | HSCCC & Prep-HPLC | 0.35 | 12.1 | >98 | [7] |

| Sempervirine | HSCCC & Prep-HPLC | 0.35 | 20.8 | >98 | [7] |

| Koumine | HSCCC & Prep-HPLC | 0.35 | 50.5 | >98 | [7] |

| Gelsemine | HSCCC & Prep-HPLC | 0.35 | 32.2 | >98 | [7] |

| Gelselvirine | HSCCC & Prep-HPLC | 0.35 | 50.5 | >98 | [7] |

| 11-Hydroxyhumanmantenine | HSCCC & Prep-HPLC | 0.35 | 12.5 | >98 | [7] |

Structural Elucidation of this compound

The definitive structure of this compound and its derivatives is determined through a combination of spectroscopic techniques.

Spectroscopic Methods

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the isolated compounds.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY), are employed to establish the connectivity of atoms and the relative stereochemistry of the molecule.[8]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the molecule, respectively.[4]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of the molecule.[9]

Table 2: Key Spectroscopic Data for this compound-Type Alkaloids

| Compound | Molecular Formula | HR-ESI-MS [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |

| This compound | C₁₉H₂₂N₂O₃ | 327.1652 | 6.03 (H-19), 2.92 (H-15) | 174.9 (C=O), 139.5, 131.2, 130.8, 130.0, 126.8, 124.8, 108.7 (aromatic/olefinic) | [8][10] |

| Gelselegandine F | C₂₂H₂₈N₂O₃Cl | 403.1783 | - | 174.9, 139.5, 131.2, 130.0, 130.0, 126.8, 124.8, 108.7, 74.1, 71.0, 69.4, 65.6, 64.3, 57.0, 54.7, 48.6, 34.5, 33.1, 29.4, 27.8, 13.4 | [8] |

Biological Activity and Potential Signaling Pathways

This compound and related alkaloids from Gelsemium elegans exhibit a range of biological activities, including cytotoxic and neurotoxic effects.[11][12] The toxicity of these compounds is often linked to their interaction with the central nervous system.

Toxicological Mechanisms

The toxic effects of Gelsemium alkaloids are primarily attributed to respiratory failure.[12] Some of these alkaloids, like gelsenicine, have been shown to act as potent stimulators of GABA-A receptors in the ventral respiratory group (VRG) neurons, leading to the inhibition of respiratory drive.[12]

Metabolic Detoxification

The body possesses mechanisms to detoxify these potent alkaloids. Studies have shown that cytochrome P450 enzymes, specifically CYP3A4/5, play a crucial role in the metabolism of this compound through hydroxylation and oxidation reactions, facilitating its elimination.[13]

Diagram of this compound Metabolism

Caption: Role of CYP3A4/5 in the metabolic detoxification of this compound.

Conclusion

The isolation and characterization of this compound from Gelsemium elegans represent a significant undertaking in natural product chemistry. The methodologies outlined in this guide, from extraction to structural elucidation, provide a framework for researchers in this field. Further investigation into the pharmacology and toxicology of this compound and its analogues will continue to be a vital area of research, with potential implications for drug development and toxicology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Koumine, Humantenine, and Yohimbane Alkaloids from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2024.sci-hub.red [2024.sci-hub.red]

- 6. Preparative separation of alkaloids from Gelsemium elegans Benth. using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biocrick.com [biocrick.com]

- 11. scispace.com [scispace.com]

- 12. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Humantenmine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenmine is a monoterpenoid indole alkaloid isolated from plants of the genus Gelsemium, most notably Gelsemium elegans. As one of the principal bioactive constituents of this plant, this compound has garnered interest for its potential pharmacological activities, including analgesic and anti-inflammatory properties. However, it is also recognized for its cytotoxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a complex, polycyclic structure characteristic of indole alkaloids. Its chemical identity has been established through various spectroscopic techniques.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | [PubChem CID: 44593672] |

| Molecular Formula | C₂₁H₂₆N₂O₃ | [PubChem CID: 44593672] |

| Molecular Weight | 354.4 g/mol | [PubChem CID: 44593672] |

| Melting Point | 166-168 °C | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |

| Appearance | Crystalline solid |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The detailed spectroscopic data are available in the supporting information of the publication "Koumine, Humantenine, and Yohimbane Alkaloids from Gelsemium elegans" in the Journal of Natural Products.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Characteristic signals for aromatic protons of the indole ring, olefinic protons, and aliphatic protons of the polycyclic system. |

| ¹³C NMR | Resonances corresponding to the carbonyl group, aromatic carbons, olefinic carbons, and aliphatic carbons. |

| Mass Spectrometry (HRMS) | Provides the exact mass, confirming the molecular formula. Fragmentation patterns can offer structural insights. |

| Infrared (IR) Spectroscopy | Absorption bands indicative of functional groups such as C=O (carbonyl), C-N, C-O, and aromatic C-H bonds. |

| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the indole chromophore. |

Experimental Protocols

Isolation of this compound from Gelsemium elegans

The isolation of this compound from Gelsemium elegans typically involves chromatographic separation of the crude alkaloid extract. The following is a generalized protocol based on reported methods for the separation of alkaloids from this plant.[1]

Experimental Workflow for this compound Isolation

-

Extraction: The dried and powdered plant material of Gelsemium elegans is extracted with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction procedure to selectively isolate the alkaloidal fraction.

-

Chromatographic Separation: The crude alkaloid mixture is separated using advanced chromatographic techniques. pH-zone-refining counter-current chromatography (CCC) or a combination of high-speed counter-current chromatography (HSCCC) followed by preparative high-performance liquid chromatography (prep-HPLC) have been successfully employed for the separation of major alkaloids from Gelsemium elegans.[1]

-

Purification and Identification: Fractions containing this compound are collected and further purified. The structure and purity of the isolated compound are then confirmed by spectroscopic methods (NMR, MS, IR).

Total Synthesis

As of the current literature, a detailed total synthesis of this compound has not been widely reported. The synthesis of related spirocyclic indole alkaloids often involves complex strategies to construct the characteristic spirocyclic system and control stereochemistry.

Biological Activities and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, including cytotoxic, analgesic, and anti-inflammatory effects.

Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines. The primary method for evaluating this in vitro is the MTT assay.

MTT Assay Protocol for Cytotoxicity Assessment

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory properties of this compound are evaluated using various in vivo animal models.

Table 3: In Vivo Models for Analgesic and Anti-inflammatory Activity

| Activity | Experimental Model | Principle |

| Analgesic | Acetic acid-induced writhing test | Measures the reduction in the number of abdominal constrictions (writhings) induced by an intraperitoneal injection of acetic acid. |

| Analgesic | Hot plate test | Assesses the central analgesic effect by measuring the latency of the animal's response to a thermal stimulus. |

| Anti-inflammatory | Carrageenan-induced paw edema | Evaluates the reduction in paw swelling (edema) induced by the injection of carrageenan, an inflammatory agent. |

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, its metabolism has been linked to cytochrome P450 enzymes, specifically CYP3A4/5, which are involved in its detoxification.

Currently, there is no direct evidence in the reviewed literature that definitively links this compound to the modulation of a specific signaling pathway. Many alkaloids with anti-inflammatory properties are known to interfere with pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Future research is needed to investigate whether this compound exerts its biological effects through these or other signaling pathways.

Hypothetical Model of this compound's Anti-inflammatory Action

Conclusion

This compound is a structurally complex indole alkaloid with demonstrated cytotoxic, analgesic, and anti-inflammatory properties. This guide provides a summary of its known chemical and physical characteristics, along with generalized experimental protocols for its isolation and biological evaluation. While its potential as a pharmacological agent is intriguing, further research is required to fully elucidate its mechanism of action, including the specific signaling pathways it modulates, and to establish a complete total synthesis route. The information presented herein serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and potential therapeutic applications of this natural product.

References

Humantenmine and its Relation to other Gelsemium Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of humantenmine, a monoterpenoid indole alkaloid found in plants of the Gelsemium genus. It explores its chemical and pharmacological properties in relation to other prominent Gelsemium alkaloids, including gelsemine, koumine, and gelsevirine. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to Gelsemium Alkaloids

The genus Gelsemium, belonging to the family Loganiaceae, is a small group of flowering plants known for producing a diverse array of toxic and medicinally active monoterpenoid indole alkaloids (MIAs).[1] These alkaloids are biosynthetically derived from the precursor strictosidine and are classified into several structural types, including the koumine-, gelsemine-, and humantenine-types.[2] The primary alkaloids of interest—this compound, gelsemine, koumine, and gelsevirine—exhibit a range of pharmacological activities, from anti-inflammatory and analgesic effects to potent neurotoxicity.[1] Their complex chemical structures and diverse biological activities have made them subjects of intense research in phytochemistry and pharmacology.[2]

This compound, a representative of the humantenine-type alkaloids, is structurally distinct from the more extensively studied gelsemine and koumine. Understanding its unique properties and its relationship to other Gelsemium alkaloids is crucial for exploring the therapeutic potential and toxicological risks associated with this class of natural products.

Comparative Data of Major Gelsemium Alkaloids

The following tables summarize the key quantitative data for this compound and its related alkaloids to facilitate a comparative analysis of their toxicological and pharmacological profiles.

Table 1: Acute Toxicity Data

| Alkaloid | Animal Model | Route of Administration | LD50 | Reference(s) |

| This compound | Mouse | Intraperitoneal (i.p.) | ~0.2 mg/kg | [3] |

| Rat (female) | Not specified | 0.520 mg/kg | [4] | |

| Rat (male) | Not specified | 0.996 mg/kg | [4] | |

| Gelsemine | Mouse | Intraperitoneal (i.p.) | 56 mg/kg | [5] |

| Koumine | Mouse | Intraperitoneal (i.p.) | ~100 mg/kg | [3] |

| Gelsevirine | - | - | Favorable safety profile reported in cellular and in vivo contexts | [4] |

Table 2: Receptor Binding and Functional Activity

| Alkaloid | Receptor Target | Assay Type | Value | Reference(s) |

| This compound | Glycine Receptors (α1, α2, α3) | Electrophysiology | No detectable activity | [6] |

| GABAA Receptors | Electrophysiology | Insensitive | [6] | |

| Gelsemine | Glycine Receptors (spinal cord) | [3H]-strychnine displacement | Ki = 21.9 µM | [7] |

| Glycine Receptors (native) | [3H]-strychnine displacement | IC50 ≈ 40 µM | [6] | |

| GABAA Receptors | Electrophysiology | IC50 ≈ 55-75 µM | [6] | |

| Koumine | Glycine Receptors (α1) | Electrophysiology | IC50 = 31.5 ± 1.7 µM | [6] |

| Gelsevirine | Glycine Receptors (α1) | Electrophysiology | IC50 = 40.6 ± 8.2 µM | [6] |

Table 3: Cytotoxicity Data

| Alkaloid | Cell Line | IC50 | Reference(s) |

| Humantenine-type (nor-humantenine) | Human tumor cell lines | 4.6 - 9.3 µM | [8] |

| Gelsemine | PC12 | 31.59 µM | [9] |

Biosynthesis of Gelsemium Alkaloids

The biosynthesis of all Gelsemium alkaloids originates from the condensation of tryptamine and secologanin to form strictosidine, a reaction catalyzed by strictosidine synthase.[10] Subsequent deglycosylation by strictosidine β-glucosidase yields the highly reactive strictosidine aglycone.[7] This intermediate is the crucial branch point from which the diverse scaffolds of the various Gelsemium alkaloid types are formed through a series of complex cyclization and rearrangement reactions that are not yet fully elucidated.

The diagram below illustrates the established early stages of the biosynthetic pathway and the proposed divergence to the major Gelsemium alkaloid skeletons.

Experimental Protocols

Isolation and Purification of this compound from Gelsemium elegans

The following is a representative protocol synthesized from methods described for the isolation of Gelsemium alkaloids.

-

Extraction:

-

Air-dried and powdered plant material (e.g., roots and rhizomes of G. elegans) is extracted exhaustively with 95% ethanol at room temperature.

-

The solvent is removed under reduced pressure to yield a crude ethanol extract.

-

The crude extract is suspended in a 2% tartaric acid solution and partitioned with ethyl acetate to remove non-alkaloidal constituents.

-

The acidic aqueous layer is basified with ammonium hydroxide to a pH of 9-10 and then extracted with chloroform.

-

The chloroform extract, containing the total alkaloids, is concentrated under reduced pressure.

-

-

Chromatographic Separation:

-

The total alkaloid extract is subjected to column chromatography on a silica gel column.

-

A gradient elution system of chloroform-methanol is typically used, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol-ammonia developing system and visualized under UV light or with Dragendorff's reagent.

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Purification:

-

Fractions enriched with this compound are further purified using preparative high-performance liquid chromatography (prep-HPLC) on a C18 column.

-

An isocratic or gradient mobile phase of acetonitrile and water (containing a modifier like trifluoroacetic acid or formic acid) is used to achieve separation.

-

The purity of the isolated humantenine is confirmed by analytical HPLC.

-

Structure Elucidation by NMR and Mass Spectrometry

-

Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The purified alkaloid is dissolved in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).

-

A suite of 1D and 2D NMR experiments are performed to elucidate the chemical structure:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR and DEPT: Determines the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons).

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, revealing neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and determining the connectivity of different functional groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

-

The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete 3D structure of this compound.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the general methodology for assessing the effects of Gelsemium alkaloids on ion channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

-

Cell Preparation:

-

Cells expressing the ion channel of interest (e.g., glycine or GABAA receptors) are cultured on glass coverslips.

-

-

Recording Setup:

-

A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid).

-

Borosilicate glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution and mounted on a micromanipulator.

-

-

Whole-Cell Configuration:

-

Under visual control, the micropipette is brought into contact with the cell membrane.

-

A gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

A brief, strong suction is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for the measurement of ionic currents across the entire cell membrane.

-

-

Data Acquisition:

-

Cells are voltage-clamped at a holding potential (e.g., -60 mV).

-

The agonist for the receptor of interest (e.g., glycine or GABA) is applied to elicit an ionic current, which is recorded using a patch-clamp amplifier and data acquisition software.

-

After obtaining a stable baseline response, the Gelsemium alkaloid (e.g., this compound) is co-applied with the agonist at various concentrations to determine its effect (inhibition or potentiation) on the agonist-evoked current.

-

Concentration-response curves are generated to calculate IC50 or EC50 values.

-

Signaling Pathways and Logical Relationships

The distinct pharmacological profiles of the Gelsemium alkaloids can be visualized through their interactions with specific signaling pathways and in the context of a typical experimental workflow.

While this compound shows a lack of significant activity at glycine and GABAA receptors, gelsemine and koumine have been shown to modulate these inhibitory neurotransmitter receptors. The following diagram illustrates a signaling pathway initiated by the binding of gelsemine or koumine to spinal glycine receptors.

Conclusion

This compound represents a structurally and pharmacologically distinct member of the Gelsemium alkaloid family. In contrast to gelsemine and koumine, which are known to modulate inhibitory glycine and GABAA receptors, this compound exhibits significantly higher acute toxicity and appears to act through different mechanisms. The data compiled in this guide highlight the importance of considering the specific structural type of a Gelsemium alkaloid when evaluating its potential for therapeutic development or assessing its toxicological risk. Further research is needed to fully elucidate the biosynthetic pathways leading to the diverse Gelsemium alkaloid scaffolds and to identify the specific molecular targets of humantenine and other highly toxic members of this class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Koumine, Humantenine, and Yohimbane Alkaloids from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Free Radical Cyclizations in Alkaloid Total Synthesis:â (±)-21-Oxogelsemine and (±)-Gelsemine - figshare - Figshare [figshare.com]

- 10. mdpi.com [mdpi.com]

The Toxicological Profile of Humantenmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenmine, a complex indole alkaloid isolated from the highly toxic plant Gelsemium elegans, has garnered scientific interest due to its potent biological activity. However, its inherent toxicity presents a significant hurdle for any potential therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of this compound, summarizing available data on its mechanism of action, metabolism, and toxic effects. This document aims to serve as a resource for researchers and drug development professionals by consolidating existing knowledge and highlighting areas requiring further investigation.

Introduction

This compound is a constituent of Gelsemium elegans, a plant notorious for its poisonous properties.[1] The alkaloids present in this plant, including this compound, are known to be rapidly absorbed and widely distributed throughout the body.[2] Among the various alkaloids isolated from Gelsemium elegans, gelsenicine and humantenine-type alkaloids have been identified as the most toxic.[1] The primary cause of death following Gelsemium elegans poisoning is respiratory failure, often preceded by severe neurotoxic symptoms.[3][4]

Acute Toxicity

The primary target of this compound's acute toxicity is the central nervous system (CNS).[5] Poisoning incidents involving Gelsemium elegans in humans present with symptoms such as dizziness, respiratory depression, neuromuscular paralysis, and in severe cases, multi-organ failure.[4][6]

Table 1: Acute Toxicity Data for Gelsemium elegans Alkaloids (for context)

| Substance | Animal Model | Route of Administration | LD50 | Reference |

| Total Alkaloids | Mouse | Oral | 15 mg/kg | [3] |

| Total Alkaloids | Mouse | Intraperitoneal | 4 mg/kg | [3] |

| Gelsenicine | Rat | Intraperitoneal | ~0.26 mg/kg | [4] |

| Gelsenicine | Rat | Intravenous | ~0.15 mg/kg | [4] |

| Gelsemine | Mouse | Intraperitoneal | ~56 mg/kg | [4] |

| Koumine | Mouse | Intraperitoneal | ~100 mg/kg | [4] |

Note: This table provides context on the toxicity of related alkaloids but lacks specific data for this compound.

Genotoxicity

A comprehensive search of available scientific literature did not yield any studies specifically investigating the genotoxic potential of this compound. Standard genotoxicity assays, such as the Ames test (bacterial reverse mutation assay), chromosomal aberration test, and micronucleus test, have not been reported for this compound. Therefore, the genotoxicity profile of this compound remains uncharacterized.

Metabolism and Detoxification

The metabolic fate of this compound has been a subject of investigation. Studies have shown that it undergoes extensive metabolism in the body.[2] The primary enzymes responsible for its detoxification are members of the cytochrome P450 family, specifically CYP3A4/5. These enzymes metabolize this compound into less toxic hydroxylated and oxidized metabolites.

Mechanism of Toxicity

The precise molecular mechanisms underlying this compound's toxicity are not fully elucidated but are believed to involve the modulation of key neurotransmitter systems.

Neurotoxicity

The pronounced neurotoxic effects of Gelsemium alkaloids suggest a direct action on the central nervous system.[5] Evidence points towards the involvement of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. It is postulated that these alkaloids may act as antagonists or modulators of GABA receptors, leading to a disruption of the delicate balance between neuronal excitation and inhibition.[7] This disruption can result in excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation.

Signaling Pathways

Recent research suggests that the excitotoxicity induced by Gelsemium alkaloids may be mediated through the mitogen-activated protein kinase (MAPK) signaling pathway.[5] This pathway is a crucial regulator of various cellular processes, including cell death and survival. Upregulation of the phosphorylation of key proteins in the MAPK cascade, such as MAPK3/1, has been observed in response to humantenirine (a related alkaloid), leading to mitochondrial dysfunction and subsequent neuronal cell death.[5]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the published literature. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such investigations.

Acute Oral Toxicity (Based on OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a common method for assessing acute oral toxicity. A generalized workflow is as follows:

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

-

Dose Selection: A starting dose is chosen based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.

-

Administration: The test substance is administered orally via gavage.

-

Observation: Animals are observed for signs of toxicity and mortality over a defined period, typically 14 days.

-

Data Analysis: The LD50 is calculated using statistical methods appropriate for the UDP.

Visualizations

Experimental Workflow

Caption: Generalized workflow for an acute oral toxicity study.

Putative Signaling Pathway for Neurotoxicity

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. criver.com [criver.com]

- 7. researchgate.net [researchgate.net]

The Unfolding Pathway of Humantenmine: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenmine is a prominent monoterpenoid indole alkaloid (MIA) found in plants of the genus Gelsemium, notably Gelsemium elegans and Gelsemium sempervirens. These plants have a long history in traditional medicine and are also known for their toxicity, which is attributed to their complex alkaloid profile, including this compound, koumine, and gelsemine.[1][2] The intricate molecular architecture and significant biological activities of these compounds make their biosynthetic pathways a subject of intense research, holding potential for metabolic engineering and the sustainable production of valuable pharmaceuticals.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the established upstream reactions common to all MIAs, summarizes the available quantitative data, presents detailed experimental protocols for alkaloid analysis, and outlines the putative regulatory mechanisms governing its production. While the initial steps of the pathway are well-characterized, it is important to note that the specific enzymatic conversions in the later stages leading to the humantenine scaffold are still under active investigation.

The Biosynthetic Pathway: From Primary Metabolism to a Common Ancestor

The biosynthesis of this compound, like all MIAs, begins with the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor secologanin.

-

Tryptamine Formation : The shikimate pathway produces the aromatic amino acid tryptophan. Tryptophan is then decarboxylated by the enzyme Tryptophan Decarboxylase (TDC) to yield tryptamine.[3]

-

Secologanin Synthesis : The MEP pathway in plastids generates geranyl diphosphate (GPP). Geraniol, derived from GPP, undergoes a series of enzymatic modifications, including hydroxylation by Geraniol-10-Hydroxylase (G10H) , to eventually form loganin. Loganin is then converted to secologanin by Secologanin Synthase (SLS) , a cytochrome P450 enzyme.[4]

-

Formation of the MIA Precursor, Strictosidine : The crucial condensation reaction between tryptamine and secologanin is catalyzed by Strictosidine Synthase (STR) , forming strictosidine. This compound is the universal precursor for virtually all MIAs.[3][4]

-

Generation of the Reactive Aglycone : Strictosidine is then deglycosylated by Strictosidine β-D-Glucosidase (SGD) , which removes the glucose moiety to produce a highly reactive strictosidine aglycone. This unstable intermediate serves as the branch point for the vast diversity of MIA scaffolds.[3]

The genes encoding the core enzymes TDC, STR, and SGD have been identified in Gelsemium sempervirens (designated as GsTDC, GsSTR, and GsSGD), confirming the operation of this conserved upstream pathway in the biosynthesis of its alkaloids.[3]

Downstream Pathway: The Uncharted Territory

Following the formation of the strictosidine aglycone, the pathway diverges to produce the various classes of alkaloids found in Gelsemium, including the humantenine-type. The specific enzymes and intermediates that catalyze the complex series of oxidations, rearrangements, and cyclizations to form the characteristic humantenine scaffold have not yet been fully elucidated. Research suggests that cytochrome P450 monooxygenases and other oxidative enzymes play a critical role in generating the structural diversity of MIAs downstream of strictosidine.[1][4] The identification and characterization of these enzymes remain a key objective in understanding and potentially engineering the production of humantenine.

Quantitative Data on this compound Accumulation

While kinetic data for the specific enzymes of the humantenine biosynthetic pathway are not yet available, several studies have quantified the accumulation of humantenine in plant tissues and other matrices. This information is crucial for understanding the distribution of the alkaloid and for developing extraction and purification strategies.

| Matrix | Method | Analyte | Limit of Quantification (LOQ) / Concentration | Reference |

| Honey | 2D-LC | This compound | 20 ng/g | [5] |

| Rat Plasma | UPLC-MS/MS | This compound | 0.1 ng/mL (LLOQ) | [6][7] |

| Pig Liver (after G. elegans administration) | LC-MS/MS | Humantenine | ~10-20 ng/g (approx. range) | [8] |

| Pig Kidney (after G. elegans administration) | LC-MS/MS | This compound | ~5-15 ng/g (approx. range) | [8] |

Note: The concentrations in pig tissues are estimations based on graphical data presented in the cited study and may vary.

Regulatory Mechanisms

The biosynthesis of MIAs is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli such as herbivory or pathogen attack. A key signaling molecule in this regulation is jasmonic acid (JA) and its derivatives.[9][10]

The JA signaling cascade is known to activate specific families of transcription factors (TFs) , including AP2/ERF (e.g., ORCAs), bHLH , MYB , and WRKY TFs.[11][12] These TFs then bind to the promoter regions of MIA biosynthetic genes, leading to their coordinated expression and subsequent alkaloid production. While the specific TFs that regulate the humantenine pathway in Gelsemium have not been identified, it is hypothesized that a similar JA-responsive regulatory network is in place.

Experimental Protocols

The analysis of this compound and other Gelsemium alkaloids typically involves extraction from a biological matrix followed by sensitive detection using liquid chromatography coupled with mass spectrometry.

Protocol 1: Extraction of Alkaloids from Plant Material

This protocol is adapted from methods described for the analysis of Gelsemium species.[8][13]

-

Sample Preparation :

-

Collect fresh plant material (e.g., leaves, stems, roots).

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Alternatively, dry the plant material and mill it into a fine powder.

-

-

Ultrasonic Extraction :

-

Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 25 mL of 80% ethanol (v/v) in water.

-

Perform ultrasonication for 30 minutes at 60°C.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process on the remaining plant pellet with a fresh 25 mL of 80% ethanol.

-

Combine the supernatants from both extractions.

-

-

Sample Cleanup and Concentration :

-

Filter the combined supernatant through a 0.22-µm membrane filter.

-

For concentration, an aliquot of the filtrate (e.g., 1 mL) can be evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis (e.g., acetonitrile/water mixture).

-

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol is based on established methods for quantifying Gelsemium alkaloids in biological samples.[6][14]

-

Instrumentation :

-

Ultra-Performance Liquid Chromatography (UPLC) system.

-

Triple Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

-

Chromatographic Conditions :

-

Column : A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient Elution : A typical gradient might be: 10% B held for 1 min, ramp to 90% B over 8 min, hold for 1 min, and return to 10% B for re-equilibration. The gradient should be optimized for the separation of this compound from its isomers and other alkaloids.

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 40°C.

-

Injection Volume : 2-10 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Analysis Mode : Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion transitions must be optimized for this compound.

-

Key Parameters (to be optimized) :

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~350°C

-

Nebulizer Gas Pressure: ~40 psi

-

Collision Energy: Optimized for the specific precursor-to-product ion transition of this compound.

-

-

-

Quantification :

-

Prepare a calibration curve using a certified this compound standard in a matrix matching the samples to be analyzed (e.g., blank plasma, blank plant extract).

-

Spike samples with an appropriate internal standard to correct for matrix effects and variations in extraction efficiency.

-

Conclusion and Future Outlook

The biosynthesis of this compound represents a fascinating area of plant specialized metabolism. While the upstream pathway leading to the central precursor strictosidine is well-established, the subsequent, lineage-specific steps that forge the unique humantenine scaffold are yet to be fully uncovered. The availability of the Gelsemium sempervirens genome, combined with advances in transcriptomics, proteomics, and metabolomics, provides a powerful toolkit for the discovery of these missing enzymes.[3][15] Elucidating the complete pathway will not only deepen our fundamental understanding of plant biochemistry but will also pave the way for heterologous expression and metabolic engineering approaches to produce this compound and related alkaloids for pharmaceutical development. The protocols and data presented here serve as a foundation for researchers dedicated to unraveling the complexities of this important natural product.

References

- 1. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 5. Two-Dimensional Liquid Chromatography Method for the Determination of Gelsemium Alkaloids in Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. The multicomponent residue depletion of Gelsemium elegans in pig tissues, urine, and plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ORCAnization of jasmonate-responsive gene expression in alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol to characterize target components of Gelsemium using an in-house herb database and high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans [frontiersin.org]

- 15. Gene Discovery in Gelsemium Highlights Conserved Gene Clusters in Monoterpene Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Humantenmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Humantenmine, a major indole alkaloid isolated from the toxic plant Gelsemium elegans. The structural elucidation of this complex molecule relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document summarizes the key spectroscopic data in a structured format and outlines the general experimental protocols for their acquisition.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, providing insights into its chemical structure.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₆N₂O₃ | |

| Molecular Weight | 370.45 g/mol | |

| Ionization Mode | Electrospray Ionization (ESI) | [1] |

| Precursor Ion [M+H]⁺ (m/z) | 371.1965 | |

| Major Fragment Ions (m/z) | Data not available in tabular format |

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the analysis of this compound and other Gelsemium alkaloids is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1]

-

Chromatographic Separation: An ACQUITY UPLC BEH C18 column is typically used with a gradient elution profile. The mobile phase often consists of a mixture of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: An ESI source in positive ion mode is generally employed. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification, or in full scan and product ion scan modes for structural elucidation. Key parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy are optimized for the specific instrument and analyte.

Logical Relationship: Mass Spectrometry Data Acquisition Workflow

References

Humantenmine: A Technical Overview of its Chemical Properties, Toxicology, and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenmine is a naturally occurring indole alkaloid that has garnered significant interest within the scientific community due to its notable biological activities. This technical guide provides a comprehensive overview of its core chemical properties, toxicological profile, and the metabolic pathways involved in its detoxification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, toxicology, and drug development.

Core Chemical and Physical Properties

This compound is characterized by the following chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 82354-38-9 | N/A |

| Molecular Formula | C₁₉H₂₂N₂O₃ | N/A |

| Molecular Weight | 326.39 g/mol | N/A |

Toxicological Profile: Excitotoxicity and Mitochondrial Dysfunction

This compound exhibits significant toxicity, with observed sex-dependent differences in lethal dosage. The primary mechanism of its toxicity is attributed to excitotoxicity, leading to mitochondrial dysfunction.

Quantitative Toxicological Data

The acute toxicity of a closely related compound, humantenirine, has been determined in mice, providing crucial data for toxicological assessments.

| Species | Sex | LD₅₀ (mg/kg) | Route of Administration | Reference |

| Mouse | Female | 0.071 | Intraperitoneal | [1] |

| Mouse | Male | 0.149 | Intraperitoneal | [1] |

Mechanism of Action and Signaling Pathways

Humantenirine-induced toxicity is initiated by the overactivation of excitatory amino acid receptors, leading to a cascade of downstream events that culminate in neuronal cell death. A key signaling pathway implicated in this process is the MAPK signaling pathway.

Humantenirine-Induced Excitotoxicity Pathway

The following diagram illustrates the proposed signaling cascade initiated by humantenirine, leading to mitochondrial dysfunction and subsequent excitotoxicity. This pathway also depicts the rescue mechanism involving N-methyl-D-aspartic acid (NMDA).

Metabolic Detoxification

The primary route of this compound detoxification is through metabolism mediated by the cytochrome P450 enzyme system, specifically CYP3A4/5.[2][3]

Experimental Workflow for Investigating CYP3A4/5-Mediated Metabolism

The following diagram outlines a typical experimental workflow to investigate the role of CYP3A4/5 in the metabolism of this compound.

Experimental Protocols

Measurement of ATP Content in Mouse Hippocampal Tissue

This protocol is adapted from a method for determining ATP levels in brain tissue.[4][5][6][7][8]

Materials:

-

ATP Bioluminescent Assay Kit

-

Ice-cold 2N Perchloric Acid (PCA)

-

2M Potassium Hydroxide (KOH)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Microplate luminometer

Procedure:

-

Excise hippocampal tissue from mice and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in 100 µL of ice-cold 2N PCA using a Dounce homogenizer on ice with 10-15 passes.

-

Keep the homogenate on ice for 30-45 minutes to allow for protein precipitation.

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a fresh, pre-chilled tube.

-

Neutralize the supernatant by adding 2M KOH. The pH should be monitored and adjusted to be between 6.5 and 7.5.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

-

Collect the supernatant containing the ATP.

-

Determine the ATP concentration using an ATP Bioluminescent Assay Kit according to the manufacturer's instructions, measuring luminescence with a microplate luminometer.

-

Normalize the ATP content to the total protein concentration of the initial homogenate, determined by a standard protein assay (e.g., BCA or Bradford).

Mitochondrial Membrane Potential Assay in Brain Tissue

This protocol outlines a general procedure for assessing mitochondrial membrane potential in isolated brain mitochondria or cultured neurons using a fluorescent dye like JC-1 or TMRE.[9][10][11][12]

Materials:

-

Mitochondrial isolation kit for tissues or cultured neuronal cells

-

JC-1 or TMRE dye

-

Assay buffer (provided with the kit or a suitable buffer like HBSS)

-

FCCP or CCCP (uncouplers, for positive control)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

For Tissue: Isolate mitochondria from fresh or frozen hippocampal tissue using a mitochondrial isolation kit according to the manufacturer's protocol.

-

For Cultured Neurons: Harvest cultured neuronal cells and wash with an appropriate buffer.

-

Resuspend the isolated mitochondria or cells in the assay buffer.

-

Positive Control: Treat a subset of the samples with an uncoupler (e.g., 5-50 µM FCCP or CCCP) for 15-30 minutes to depolarize the mitochondrial membrane.

-

Staining: Add the JC-1 or TMRE staining solution to all samples (including controls) at the final working concentration recommended by the manufacturer.

-

Incubate the samples in the dark at 37°C for 15-30 minutes.

-

Wash the mitochondria or cells with the assay buffer to remove excess dye.

-

Analysis:

-

JC-1: Measure the fluorescence intensity at both green (~529 nm) and red (~590 nm) emission wavelengths. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

-

TMRE: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 549/575 nm). A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

-

-

Analyze the data using a fluorescence microplate reader or flow cytometer.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CYP3A4/5 mediates the metabolic detoxification of this compound, a highly toxic alkaloid from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATP content of hippocampi and platelets [bio-protocol.org]

- 5. 2.4. ATP content [bio-protocol.org]

- 6. ias.ac.in [ias.ac.in]

- 7. abcam.com [abcam.com]

- 8. ous-research.no [ous-research.no]

- 9. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem-agilent.com [chem-agilent.com]

- 11. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

Unraveling Humantenmine: A Technical Review of its Excitotoxic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenmine, a principal indole alkaloid derived from the toxic plant Gelsemium elegans, is gaining attention for its potent pharmacological and toxicological activities. This technical guide synthesizes the current preclinical literature on this compound, focusing on its core mechanism of action: excitotoxicity mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document provides a concise overview of the quantitative toxicological data, detailed experimental protocols for key assays, and visual diagrams of the implicated signaling cascade and experimental workflows to support further research and development.

Core Mechanism: Excitotoxicity via MAPK Signaling

Preclinical research indicates that this compound's primary toxic effect is the induction of excitotoxicity in neuronal tissues. This process is fundamentally linked to the hyperactivation of the MAPK signaling pathway. The key molecular event identified is the significant upregulation of the phosphorylated forms of MAPK3 (ERK1) and MAPK1 (ERK2). This phosphorylation cascade ultimately leads to severe mitochondrial dysfunction, characterized by a decrease in cellular ATP levels and a reduction in mitochondrial membrane potential, culminating in neuronal cell death. While the precise upstream receptor or trigger for MAPK activation by this compound remains to be fully elucidated, the downstream consequences on mitochondrial health are a critical aspect of its toxicity profile.

Quantitative Data Summary

The acute toxicity of this compound has been quantified in murine models, revealing a significant sex-dependent difference in lethal dosage. This data is crucial for designing further preclinical studies and for understanding the compound's safety profile.

| Parameter | Species | Sex | Route of Administration | Value |

| LD50 | Mouse (ICR) | Female | Intraperitoneal | 0.071 mg/kg |

| LD50 | Mouse (ICR) | Male | Intraperitoneal | 0.149 mg/kg |

Key Experimental Protocols

The following protocols are synthesized from established methodologies for the core assays used in characterizing this compound's effects on neuronal cells and tissues.

Western Blot for Phosphorylated MAPK3/1 (ERK1/2) in Mouse Hippocampus

This protocol is designed to detect the activation of the MAPK pathway by measuring the phosphorylation status of ERK1/2.

1. Tissue Preparation:

- Isolate hippocampal tissue from control and this compound-treated mice.

- Immediately homogenize the tissue in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. Gel Electrophoresis and Transfer:

- Denature 30 µg of protein from each sample by boiling in 2x SDS-PAGE sample buffer at 95°C for 5 minutes.

- Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.

- Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

- Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

- Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-MAPK3/1), diluted in 5% BSA/TBST.

- Wash the membrane three times for 5 minutes each with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

4. Detection:

- Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

- Capture the chemiluminescent signal using an imaging system.

- To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control like β-actin.

ATP Content Assay in Mouse Hippocampal Tissue

This bioluminometric assay quantifies cellular ATP levels, providing a direct measure of mitochondrial function.

1. Sample Preparation:

- Isolate hippocampal tissue and immediately freeze it in liquid nitrogen.

- Homogenize the frozen tissue in ice-cold 10% perchloric acid (PCA).

- Centrifuge the homogenate at 13,000 x g for 5 minutes at 4°C.

- Neutralize the supernatant by adding an appropriate volume of ice-cold 2M potassium hydroxide (KOH).

- Centrifuge again to pellet the precipitated potassium perchlorate.

- Collect the supernatant for the ATP assay.

2. Assay Procedure:

- Use a commercial firefly luciferase-based ATP assay kit.

- Prepare an ATP standard curve according to the kit manufacturer's instructions.

- In a 96-well luminometer plate, add the prepared sample supernatant and ATP standards.

- Add the ATP assay mix (containing luciferase and D-luciferin) to each well.

- Measure the luminescence immediately using a microplate luminometer.

3. Data Analysis:

- Calculate the ATP concentration in the samples by interpolating their luminescence values from the ATP standard curve.

- Normalize the ATP content to the initial tissue weight or protein concentration.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses a fluorescent dye like JC-1 to measure the mitochondrial membrane potential, an indicator of mitochondrial health.

1. Cell/Tissue Preparation:

- For cell cultures, treat neuronal cells with this compound. For tissue, isolate fresh hippocampal mitochondria using a differential centrifugation-based mitochondria isolation kit.

2. Staining:

- Incubate the cells or isolated mitochondria with JC-1 dye (typically 2 µM final concentration) in a suitable buffer at 37°C for 15-30 minutes in the dark.

3. Measurement:

- Analyze the samples using a fluorescence microplate reader or flow cytometer.

- In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence (Excitation ~550 nm / Emission ~600 nm).

- In depolarized, unhealthy mitochondria, JC-1 remains as monomers and emits green fluorescence (Excitation ~485 nm / Emission ~535 nm).

4. Data Analysis:

- Calculate the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated samples compared to controls indicates mitochondrial depolarization and dysfunction.

Visualizations: Pathways and Workflows

The following diagrams illustrate the core signaling pathway of this compound-induced excitotoxicity and a general experimental workflow for its investigation.

Caption: this compound-induced excitotoxicity signaling pathway.

Caption: Experimental workflow for investigating this compound.

Methodological & Application

Application Notes: In Vitro Cytotoxicity Assay for Test Compound "Humantenmine"

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vitro cytotoxicity assays are fundamental tools in pharmacology and toxicology for screening compounds that may induce cell death or inhibit cell proliferation.[1] These assays are critical in the early stages of drug discovery to identify potential therapeutic agents or to assess the toxicity of new chemical entities.[2] One of the most common methods is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay, a colorimetric technique that measures the metabolic activity of cells as an indicator of their viability.[2][3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[2][4]

This document provides a detailed protocol for assessing the cytotoxic effects of a test compound, referred to here as "Humantenmine," using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells.[2] These enzymes cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan product.[2] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[4] By dissolving the formazan crystals in a suitable solvent, the concentration can be measured by reading the absorbance at a specific wavelength (typically 570-590 nm).[2] A decrease in the signal indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.

Experimental Protocol

Materials and Reagents

Equipment:

-

Sterile 96-well flat-bottom tissue culture plates

-

Laminar flow hood

-

37°C, 5% CO2 incubator

-

Inverted microscope

-

Multichannel pipette

-

Microplate reader (spectrophotometer) with a 570 nm filter

-

Sterile pipette tips and tubes

Reagents:

-

Cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution: 5 mg/mL in sterile PBS.[2][3][4] The solution should be filter-sterilized and stored at -20°C, protected from light.[3][4]

-

Solubilization solution (MTT Solvent): e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution.[3][4]

-

Test compound "this compound" stock solution (e.g., in DMSO)

-

Vehicle control (e.g., DMSO)

Assay Procedure

Step 1: Cell Seeding

-

Culture the chosen cell line until it reaches approximately 80% confluency.

-

Harvest the cells using trypsinization for adherent cells or by centrifugation for suspension cells.[5]

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

-

Dilute the cell suspension in complete culture medium to the optimal seeding density. This density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay (typically 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells for controls: medium only (background), cells with vehicle (negative control), and cells with a known cytotoxic agent (positive control).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and recover.

Step 2: Compound Treatment

-

Prepare serial dilutions of "this compound" in serum-free or low-serum medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared "this compound" dilutions to the respective wells. Add 100 µL of medium with vehicle to the negative control wells.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Step 3: MTT Assay

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2 to 4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under an inverted microscope.[6]

-

After incubation, add 100-150 µL of the solubilization solution to each well.[3][4]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.[2][4]

Step 4: Data Acquisition

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[2][4]

-

Read the plate within 1 hour of adding the solubilization solution.[2][4]

Data Analysis

-

Background Correction: Average the OD values of the medium-only wells and subtract this value from all other readings.[4]

-

Calculate Percent Viability: Normalize the data to the vehicle-treated control wells (representing 100% viability) using the following formula:

Percent Viability (%) = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

-

Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of "this compound" that reduces cell viability by 50%.[6] To calculate this, plot Percent Viability against the log of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to determine the precise IC50 value.[6][7][8]

Data Presentation

The cytotoxic activity of "this compound" can be summarized by its IC50 value across different cell lines.

| Cell Line | Treatment Duration (hours) | IC50 of this compound (µM) |

| HeLa | 48 | 12.5 |

| A549 | 48 | 28.3 |

| MCF-7 | 48 | 8.7 |

| HEK293 | 48 | > 100 (Non-toxic) |

Table 1: Hypothetical IC50 values for this compound in various human cell lines after 48 hours of treatment. Data represent the mean from three independent experiments.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Hypothetical Signaling Pathway

Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity.[9] It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[9][10][11] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which dismantle the cell.[9][10] The diagram below illustrates a hypothetical extrinsic pathway that could be initiated by a compound like "this compound."

Caption: Hypothetical extrinsic apoptosis signaling pathway.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. broadpharm.com [broadpharm.com]

- 4. cyrusbio.com.tw [cyrusbio.com.tw]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. clyte.tech [clyte.tech]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Humantenmine in Animal Models of Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction: Humantenmine, also known as Gelsenicine, is an indole alkaloid isolated from plants of the Gelsemium genus. Preliminary evidence suggests its potential as an analgesic for treating pain, including inflammatory and rheumatic conditions[1]. While detailed studies on this compound in animal models of pain are limited, extensive research on other major Gelsemium alkaloids, such as Koumine and Gelsemine, provides a strong framework for investigating this compound's analgesic and anti-inflammatory properties. These related compounds have demonstrated significant efficacy in various preclinical pain models, offering valuable insights into potential mechanisms of action and experimental designs applicable to this compound.

This document provides detailed application notes and protocols derived from studies on Koumine and Gelsemine, which can serve as a comprehensive guide for researchers investigating the analgesic potential of this compound.

I. Preclinical Efficacy of Gelsemium Alkaloids in Pain Models

Gelsemium alkaloids have shown promise in alleviating different types of pain, including inflammatory, neuropathic, and postoperative pain, without inducing the tolerance commonly associated with opioids[2].